(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and a butyramide moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Butyramide Moiety: The final step involves the formation of the butyramide group through an amidation reaction, where an amine reacts with a butyric acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester
- (1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amine
- (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)11-16-9-10-21(13-16)12-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHIXGUSEKELLO-DJNXLDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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